molecular formula C15H20N2O2 B3971523 4-[(cyclohexylacetyl)amino]benzamide

4-[(cyclohexylacetyl)amino]benzamide

Cat. No.: B3971523
M. Wt: 260.33 g/mol
InChI Key: CMURZHCVHBTLOL-UHFFFAOYSA-N
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Description

4-[(cyclohexylacetyl)amino]benzamide is a compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a cyclohexylacetyl group attached to the amide nitrogen of benzamide, which imparts unique chemical and physical properties.

Properties

IUPAC Name

4-[(2-cyclohexylacetyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c16-15(19)12-6-8-13(9-7-12)17-14(18)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H2,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMURZHCVHBTLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(cyclohexylacetyl)amino]benzamide typically involves the condensation of cyclohexylacetic acid with 4-aminobenzamide. This reaction can be carried out under various conditions, including the use of coupling reagents such as carbodiimides or in the presence of catalysts like Lewis acids. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method offers a green and efficient pathway for the synthesis of benzamide derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of recyclable catalysts and green solvents is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[(cyclohexylacetyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of cyclohexylacetylamine.

    Substitution: Formation of halogenated or nitrated benzamides.

Scientific Research Applications

4-[(cyclohexylacetyl)amino]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(cyclohexylacetyl)amino]benzamide involves its interaction with specific molecular targets. For instance, as a PARP inhibitor, it binds to the enzyme’s active site, preventing the repair of DNA damage and leading to cell death in cancer cells . This mechanism is particularly useful in cancer therapy, where the inhibition of DNA repair pathways can enhance the efficacy of other treatments like chemotherapy.

Comparison with Similar Compounds

Similar Compounds

    4-aminobenzamide: A simpler analog without the cyclohexylacetyl group.

    N-cyclohexylbenzamide: Lacks the acetyl group on the cyclohexyl ring.

    N-(4-aminophenyl)cyclohexanecarboxamide: Similar structure but with different substitution patterns.

Uniqueness

4-[(cyclohexylacetyl)amino]benzamide is unique due to the presence of both the cyclohexylacetyl and benzamide moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications, from synthetic chemistry to medicinal research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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